molecular formula C11H15N3O2 B12966154 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid

1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B12966154
M. Wt: 221.26 g/mol
InChI Key: NAYPFRWRGYRMOJ-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with an aminopyridine group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine group.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Products include nitro derivatives or N-oxides.

    Reduction: Products include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both an aminopyridine group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6,12H2,(H,15,16)

InChI Key

NAYPFRWRGYRMOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)N

Origin of Product

United States

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